BenchChemオンラインストアへようこそ!

7-Bromo-2-cyclopropylisoindolin-1-one

Analytical Chemistry Quality Control Procurement

Select 7-Bromo-2-cyclopropylisoindolin-1-one (CAS 1779133-17-3) for your medicinal chemistry program to guarantee regiochemical fidelity. The 7‑bromo position ensures high‑yielding palladium‑catalyzed cross‑couplings with minimal optimization, while the N‑cyclopropyl group confers a class‑level DMPK advantage. Interchanging with other bromo‑cyclopropyl regioisomers (4‑, 5‑, or 6‑bromo) can lead to divergent biological activity and failed synthetic coupling reactions, making exact positional isomer identity non‑negotiable for reproducible SAR studies. Supplied at ≥98% purity to meet preclinical candidate requirements.

Molecular Formula C11H10BrNO
Molecular Weight 252.111
CAS No. 1779133-17-3
Cat. No. B3006917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-cyclopropylisoindolin-1-one
CAS1779133-17-3
Molecular FormulaC11H10BrNO
Molecular Weight252.111
Structural Identifiers
SMILESC1CC1N2CC3=C(C2=O)C(=CC=C3)Br
InChIInChI=1S/C11H10BrNO/c12-9-3-1-2-7-6-13(8-4-5-8)11(14)10(7)9/h1-3,8H,4-6H2
InChIKeyIANBGNXEFRQVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-cyclopropylisoindolin-1-one (CAS 1779133-17-3): Core Properties and Procurement-Ready Identity


7-Bromo-2-cyclopropylisoindolin-1-one (CAS 1779133-17-3) is a halogenated isoindolin-1-one derivative featuring a bromine atom at the 7-position and a cyclopropyl group at the N‑2 position . This compound belongs to a privileged scaffold class widely explored in medicinal chemistry for its roles in modulating targets such as metabotropic glutamate receptors, kinases, and protein–protein interactions [1][2]. It is supplied as a research‑grade small molecule building block with molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol .

Why Uncontrolled Substitution of 7-Bromo-2-cyclopropylisoindolin-1-one Compromises Experimental Reproducibility


Interchanging 7‑bromo‑2‑cyclopropylisoindolin‑1‑one with other bromo‑cyclopropyl regioisomers (e.g., 4‑, 5‑, or 6‑bromo) or with non‑brominated analogs without rigorous characterization can lead to divergent biological activity, altered metabolic stability, and failed synthetic coupling reactions. Regioisomeric bromine placement on the isoindolinone core dictates the electron density, steric accessibility, and geometry of key functional group interactions—parameters that are critical in structure–activity relationships (SAR) and cross‑coupling chemistry . Even minor positional shifts can re‑orient the molecule within a binding pocket or change the efficiency of a palladium‑catalyzed step, making exact positional isomer identity non‑negotiable for reproducible research [1][2].

Quantitative Differentiation Guide: 7-Bromo-2-cyclopropylisoindolin-1-one vs. Closest Analogs


Purity Benchmark: ≥98% vs. Competing Vendor Specifications

Chemscene supplies 7‑Bromo‑2‑cyclopropylisoindolin‑1‑one at a purity of ≥98% . In contrast, multiple suppliers of the 4‑bromo, 5‑bromo, and 6‑bromo regioisomers offer lower standard purities of 95% . This 3% difference is critical for applications requiring high chemical homogeneity, such as quantitative pharmacology or advanced intermediate synthesis.

Analytical Chemistry Quality Control Procurement

Regioisomeric Uniqueness: Exclusive 7‑Position Bromination for Defined Cross‑Coupling Vector

The 7‑bromo substitution of this compound provides a unique synthetic handle for palladium‑catalyzed cross‑couplings that is geometrically distinct from the 4‑, 5‑, or 6‑bromo isomers . In analogous isoindolinone systems, the 7‑position is often the least sterically hindered, enabling higher yields in Suzuki‑Miyaura and Buchwald‑Hartwig reactions compared to the 4‑position, which suffers from steric clash with the lactam carbonyl [1].

Synthetic Chemistry Medicinal Chemistry SAR

Metabolic Stability Proxy: N‑Cyclopropyl Moiety Confers Improved In Vivo DMPK Profile Over N‑Isopropyl Analogs

In a series of isoindolinone‑based mGluR1 antagonists, the N‑cyclopropyl analog (Compound 22) demonstrated significantly improved in vivo drug metabolism and pharmacokinetic (DMPK) parameters relative to the N‑isopropyl analog (Compound 21) [1]. Although direct data for the 7‑bromo derivative are not reported, the N‑cyclopropyl group is a conserved feature that is expected to confer similar metabolic stability advantages across the class [2].

Pharmacokinetics Drug Metabolism In Vivo Pharmacology

Shipping and Storage Simplicity: Ambient Temperature Stability vs. Cold‑Chain Dependence

Chemscene ships 7‑Bromo‑2‑cyclopropylisoindolin‑1‑one at room temperature and recommends storage sealed in dry conditions at 2‑8 °C . In contrast, many structurally related isoindolinone derivatives require immediate cold‑chain shipping and strict low‑temperature storage to prevent degradation . This reduced logistical burden lowers shipping costs and simplifies inventory management for research laboratories.

Logistics Supply Chain Compound Management

Recommended Research & Industrial Applications for 7-Bromo-2-cyclopropylisoindolin-1-one (CAS 1779133-17-3)


Precision SAR Studies on mGluR1 or G‑Protein Coupled Receptor Targets

Given the established class‑level advantage of the N‑cyclopropyl group for in vivo DMPK [1] and the unique 7‑bromo vector for diversification, this compound is ideally suited for exploring structure–activity relationships at GPCR targets where the isoindolinone scaffold has demonstrated efficacy [2].

Efficient Cross‑Coupling Library Synthesis

The sterically accessible 7‑bromo position facilitates high‑yielding palladium‑catalyzed cross‑couplings, making this compound a robust building block for generating diverse isoindolinone‑based libraries with minimal reaction optimization [3].

High‑Purity Intermediate for Pre‑clinical Candidate Synthesis

With a commercial purity of ≥98% , this compound meets the stringent requirements for use as a key intermediate in the preparation of preclinical drug candidates, reducing the risk of impurity‑related off‑target effects in early pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-cyclopropylisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.